molecular formula C15H26O B12665379 2,2,3-Trimethyl-alpha-propylcyclopent-3-enebutyraldehyde CAS No. 74981-31-0

2,2,3-Trimethyl-alpha-propylcyclopent-3-enebutyraldehyde

Katalognummer: B12665379
CAS-Nummer: 74981-31-0
Molekulargewicht: 222.37 g/mol
InChI-Schlüssel: RYOMWOMFXGBTGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,3-Trimethyl-alpha-propylcyclopent-3-enebutyraldehyde is an organic compound with the molecular formula C15H26O and a molecular weight of 222.36634 g/mol . This compound is characterized by its unique structure, which includes a cyclopentene ring substituted with multiple methyl groups and an aldehyde functional group. It is used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3-Trimethyl-alpha-propylcyclopent-3-enebutyraldehyde typically involves the reaction of cyclopentene derivatives with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated systems to optimize reaction conditions and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,3-Trimethyl-alpha-propylcyclopent-3-enebutyraldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopentene derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2,2,3-Trimethyl-alpha-propylcyclopent-3-enebutyraldehyde is utilized in various scientific research fields, including:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2,3-Trimethyl-alpha-propylcyclopent-3-enebutyraldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. This interaction can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2,2,3-Trimethyl-alpha-propylcyclopent-3-enebutyraldehyde include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the aldehyde functional group.

Eigenschaften

CAS-Nummer

74981-31-0

Molekularformel

C15H26O

Molekulargewicht

222.37 g/mol

IUPAC-Name

2-[2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethyl]pentanal

InChI

InChI=1S/C15H26O/c1-5-6-13(11-16)8-10-14-9-7-12(2)15(14,3)4/h7,11,13-14H,5-6,8-10H2,1-4H3

InChI-Schlüssel

RYOMWOMFXGBTGU-UHFFFAOYSA-N

Kanonische SMILES

CCCC(CCC1CC=C(C1(C)C)C)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.